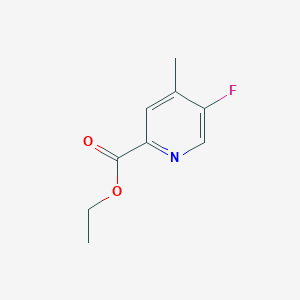

Ethyl 5-fluoro-4-methylpicolinate

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 5-fluoro-4-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3 |

InChI Key |

PGXAVSHISXXUMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methylpicolinate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the preparation of 6-ethyl-5-fluoro-4-chloropyrimidine involves the use of potassium fluoride and thionyl chloride, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Ethyl 5-fluoro-4-methylpicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-methylpicolinate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between Ethyl 5-fluoro-4-methylpicolinate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties |

|---|---|---|---|---|---|

| This compound | Not Provided | C₉H₁₀FNO₂ | 183.17 | 5-F, 4-CH₃, 2-COOEt | Higher lipophilicity vs. methyl esters |

| Mthis compound | 148541-72-4 | C₈H₈FNO₂ | 169.15 | 5-F, 4-CH₃, 2-COOMe | Lower molecular weight, polar ester |

| Ethyl 5-fluoropyridine-2-carboxylate | 148541-70-2 | C₈H₈FNO₂ | 169.15 | 5-F, 2-COOEt | No methyl group; altered substitution |

| Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | 22244-22-0 | C₁₁H₁₃NO₃ | 207.23 | Non-aromatic oxazine system | Saturated heterocycle; higher solubility |

Key Observations :

- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring membrane permeability in bioactive compounds .

- Aromatic vs. Saturated Systems: Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, a non-aromatic analog, lacks the conjugated pyridine ring, leading to distinct electronic properties and solubility profiles .

Reduction of Nitro Groups

The reduction of nitro compound 7 to aniline 8 using FeCl₃·6H₂O and hydrazine hydrate in ethanol highlights the role of electron-withdrawing substituents (e.g., fluorine) in stabilizing nitro intermediates. This compound’s fluorine atom may similarly stabilize reactive intermediates, though the methyl group could hinder reduction efficiency .

Purity and Commercial Availability

reports purities of 95–98% for structurally related compounds like methyl 4-methoxy-3,5-dimethylpicolinate and NVP-2 , synthesized via recrystallization or column chromatography . This compound likely requires similar purification techniques, though its higher molecular weight may influence crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.